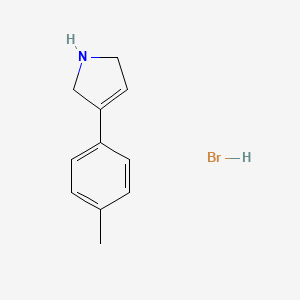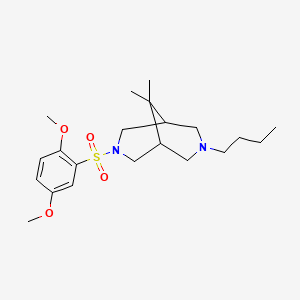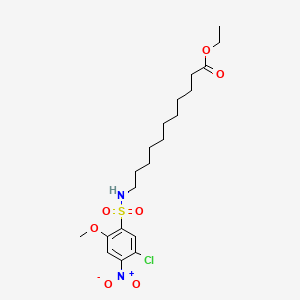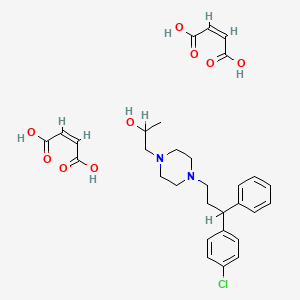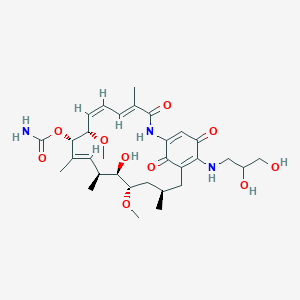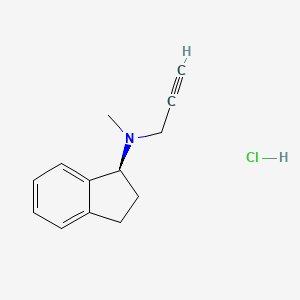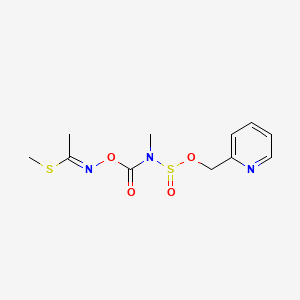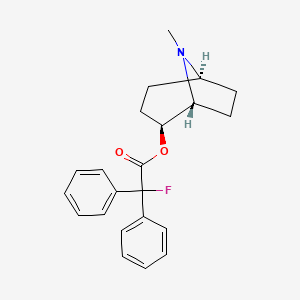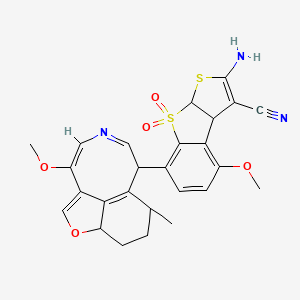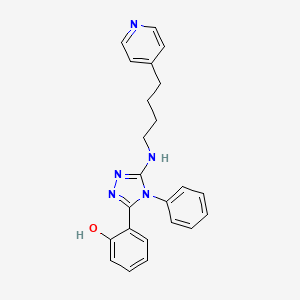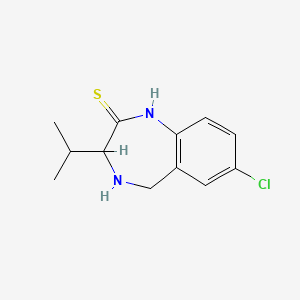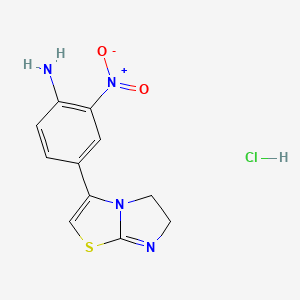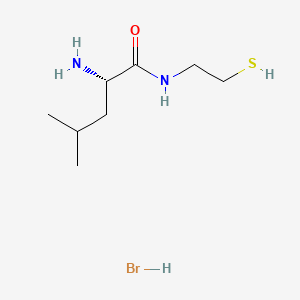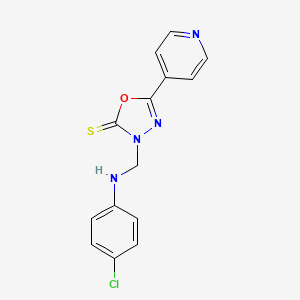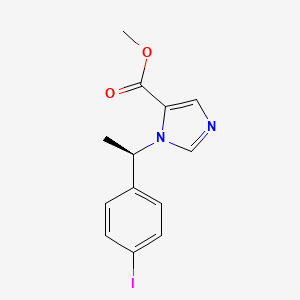
Iodometomidate i-123, R-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodometomidate i-123, R- is a phenylethylimidazole derivative studied as a diagnostic agent for adrenal imaging. This compound is a highly suitable tracer combining specific uptake in adrenocortical tissue with far lower radiation exposure compared to norcholesterol scintigraphy . It binds with high affinity to the steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone-synthase), which are expressed exclusively in the adrenal cortex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iodometomidate i-123, R- involves a polymer-supported precursor. The precursor is linked through a soluble polymer via a silyl linker, and the radiotracers are purified based on a combination of size-exclusive and normal-phase chromatography . The precursor is dissolved in a mixture of 1,2-dichloroethane, sulfuric acid, and 2-fluoroethanol .
Industrial Production Methods: Industrial production methods for Iodometomidate i-123, R- are not extensively documented. the synthesis from a polymer-supported precursor suggests that scalable production could involve similar polymer-supported techniques, ensuring high purity and yield of the radiotracer .
Analyse Des Réactions Chimiques
Types of Reactions: Iodometomidate i-123, R- undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for specific binding to enzymes in the adrenal cortex, making it a valuable tracer for imaging .
Common Reagents and Conditions: Common reagents used in the synthesis of Iodometomidate i-123, R- include 1,2-dichloroethane, sulfuric acid, and 2-fluoroethanol . The reaction conditions typically involve controlled temperatures and purification steps to ensure the quality of the radiotracer .
Major Products Formed: The major product formed from these reactions is the Iodometomidate i-123, R- radiotracer, which is used for diagnostic imaging of adrenal tissues .
Applications De Recherche Scientifique
Iodometomidate i-123, R- has several scientific research applications, particularly in the field of medical imaging. It is used as a radiotracer for adrenal imaging, providing high specificity and sensitivity in detecting adrenocortical lesions . The compound’s ability to bind to CYP11B1 and CYP11B2 enzymes makes it a valuable tool for diagnosing adrenal tumors and other related conditions .
Mécanisme D'action
The mechanism of action of Iodometomidate i-123, R- involves its binding to the steroidogenic enzymes CYP11B1 and CYP11B2 in the adrenal cortex . This binding allows for specific imaging of adrenal tissues, providing valuable diagnostic information. The compound’s molecular targets are the CYP11B enzymes, which play a crucial role in steroid biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Iodometomidate i-123, R- include etomidate, metomidate, and fluoroetomidate . These compounds also bind to CYP11B enzymes and are used for imaging purposes.
Uniqueness: Iodometomidate i-123, R- is unique due to its specific uptake in adrenocortical tissue and lower radiation exposure compared to other scintigraphy methods . Its high affinity for CYP11B enzymes makes it a highly effective tracer for adrenal imaging .
Propriétés
Numéro CAS |
813466-05-6 |
|---|---|
Formule moléculaire |
C13H13IN2O2 |
Poids moléculaire |
356.16 g/mol |
Nom IUPAC |
methyl 3-[(1R)-1-(4-iodophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13IN2O2/c1-9(10-3-5-11(14)6-4-10)16-8-15-7-12(16)13(17)18-2/h3-9H,1-2H3/t9-/m1/s1 |
Clé InChI |
KECBLXVYTIVCTG-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |
SMILES canonique |
CC(C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


